molecular formula C5H9N3 B2930491 1-ethyl-1H-imidazol-2-amine CAS No. 22944-65-6

1-ethyl-1H-imidazol-2-amine

Cat. No. B2930491
CAS RN: 22944-65-6
M. Wt: 111.148
InChI Key: XGFZAPBAXWBESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-imidazol-2-amine is a compound with the CAS Number: 22944-65-6 and a molecular weight of 111.15 . It is a white or colorless solid that is highly soluble in water and other polar solvents . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858, and it was obtained by the reaction of glyoxal and formaldehyde in ammonia . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

The molecular formula of 1-ethyl-1H-imidazol-2-amine is C5H9N3 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

1-Ethyl-1H-imidazol-2-amine has a molecular weight of 111.15 . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Synthesis and Transformations in Organic Chemistry :

    • Jasiński, M., et al. (2008) described the synthesis of new 1H-imidazole 3-oxides with a substituted acetate group, which can be transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives or 2,3-bis(imidazolyl)propanoates, demonstrating the compound's versatility in organic synthesis (Jasiński et al., 2008).
    • Rao, C., et al. (2017) reported a Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines using ethyl tertiary amines as carbon sources, indicating the role of 1-ethyl-1H-imidazol-2-amine in facilitating complex organic reactions (Rao et al., 2017).
  • Applications in Polymer and Material Science :

    • Ranucci, E., et al. (2003) explored the kinetics of coupling reactions of 2-[(1-imidazolyl)formyloxy]ethyl methacrylate with alcohols and amines, highlighting the selectivity of 1-ethyl-1H-imidazol-2-amine in creating multifunctional monomers and polymers (Ranucci et al., 2003).
  • Chemical Analysis and Detection Techniques :

    • You, J., et al. (2006) developed a method for the determination of amino compounds using a condensation reaction with 1-ethyl-1H-imidazol-2-amine derivatives, indicating its utility in sensitive fluorescence detection for analytical chemistry applications (You et al., 2006).
  • Catalysis and Reaction Enhancement :

    • Helal, C. J., et al. (2002) described the synthesis of 1-alkyl-4-imidazolecarboxylates through a reaction involving ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate and primary amines, demonstrating 1-ethyl-1H-imidazol-2-amine's role in catalyzing regioselective synthesis (Helal et al., 2002).
  • Environmental Applications :

    • Kiso, Y., et al. (1987) found that imidazole derivatives, including 1-ethyl-1H-imidazol-2-amine, enhance the catalytic activity of ruthenium carbonyl in the formation of ethylene glycol from synthesis gas, indicating its potential in environmental applications (Kiso et al., 1987).

Safety And Hazards

The compound has been classified with the signal word “Danger” and hazard statements H302, H315, H318, H335 . These indicate that it can cause severe skin burns and eye damage, and precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles and discusses future challenges .

properties

IUPAC Name

1-ethylimidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-8-4-3-7-5(8)6/h3-4H,2H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFZAPBAXWBESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-imidazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.